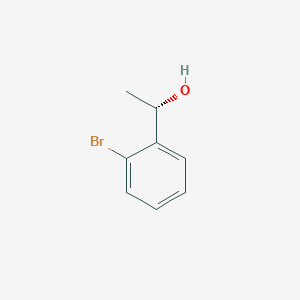
(S)-1-(2-Bromophenyl)Ethanol
Cat. No. B054512
Key on ui cas rn:
114446-55-8
M. Wt: 201.06 g/mol
InChI Key: DZLZSFZSPIUINR-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06022822
Procedure details


17.2 g of o-[tri(cyclohexyl)]tin]benzylalcohol was obtained in the same manner as in the synthesis of tricyclohexyl[o-(1-hydroxyethyl)phenyl]tin of Example 1-(4), with the exception that 9.40 g of o-bromobenzylalcohol (50.2 mmol), prepared in the aforementioned example (1), instead of o-bromo-1-phenyl ethanol (yield=75.1%).
[Compound]
Name
o-[tri(cyclohexyl)]tin
Quantity
17.2 g
Type
reactant
Reaction Step One


Name
tricyclohexyl[o-(1-hydroxyethyl)phenyl]tin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Yield
75.1%
Identifiers


|
REACTION_CXSMILES
|
C(O)C1C=CC=CC=1.C1([Sn](C2CCCCC2)(C2CCCCC2)[C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=2[CH:22]([OH:24])[CH3:23])CCCCC1.[Br:37]C1C=CC=CC=1CO>>[Br:37][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[CH:22]([OH:24])[CH3:23]
|
Inputs


Step One
[Compound]
|
Name
|
o-[tri(cyclohexyl)]tin
|
|
Quantity
|
17.2 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)O
|
Step Three
|
Name
|
tricyclohexyl[o-(1-hydroxyethyl)phenyl]tin
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)[Sn](C1=C(C=CC=C1)C(C)O)(C1CCCCC1)C1CCCCC1
|
Step Four
|
Name
|
|
|
Quantity
|
9.4 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(CO)C=CC=C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C(C=CC=C1)C(C)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 75.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US06022822
Procedure details


17.2 g of o-[tri(cyclohexyl)]tin]benzylalcohol was obtained in the same manner as in the synthesis of tricyclohexyl[o-(1-hydroxyethyl)phenyl]tin of Example 1-(4), with the exception that 9.40 g of o-bromobenzylalcohol (50.2 mmol), prepared in the aforementioned example (1), instead of o-bromo-1-phenyl ethanol (yield=75.1%).
[Compound]
Name
o-[tri(cyclohexyl)]tin
Quantity
17.2 g
Type
reactant
Reaction Step One


Name
tricyclohexyl[o-(1-hydroxyethyl)phenyl]tin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Yield
75.1%
Identifiers


|
REACTION_CXSMILES
|
C(O)C1C=CC=CC=1.C1([Sn](C2CCCCC2)(C2CCCCC2)[C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=2[CH:22]([OH:24])[CH3:23])CCCCC1.[Br:37]C1C=CC=CC=1CO>>[Br:37][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[CH:22]([OH:24])[CH3:23]
|
Inputs


Step One
[Compound]
|
Name
|
o-[tri(cyclohexyl)]tin
|
|
Quantity
|
17.2 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)O
|
Step Three
|
Name
|
tricyclohexyl[o-(1-hydroxyethyl)phenyl]tin
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)[Sn](C1=C(C=CC=C1)C(C)O)(C1CCCCC1)C1CCCCC1
|
Step Four
|
Name
|
|
|
Quantity
|
9.4 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(CO)C=CC=C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C(C=CC=C1)C(C)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 75.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US06022822
Procedure details


17.2 g of o-[tri(cyclohexyl)]tin]benzylalcohol was obtained in the same manner as in the synthesis of tricyclohexyl[o-(1-hydroxyethyl)phenyl]tin of Example 1-(4), with the exception that 9.40 g of o-bromobenzylalcohol (50.2 mmol), prepared in the aforementioned example (1), instead of o-bromo-1-phenyl ethanol (yield=75.1%).
[Compound]
Name
o-[tri(cyclohexyl)]tin
Quantity
17.2 g
Type
reactant
Reaction Step One


Name
tricyclohexyl[o-(1-hydroxyethyl)phenyl]tin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Yield
75.1%
Identifiers


|
REACTION_CXSMILES
|
C(O)C1C=CC=CC=1.C1([Sn](C2CCCCC2)(C2CCCCC2)[C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=2[CH:22]([OH:24])[CH3:23])CCCCC1.[Br:37]C1C=CC=CC=1CO>>[Br:37][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[CH:22]([OH:24])[CH3:23]
|
Inputs


Step One
[Compound]
|
Name
|
o-[tri(cyclohexyl)]tin
|
|
Quantity
|
17.2 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)O
|
Step Three
|
Name
|
tricyclohexyl[o-(1-hydroxyethyl)phenyl]tin
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)[Sn](C1=C(C=CC=C1)C(C)O)(C1CCCCC1)C1CCCCC1
|
Step Four
|
Name
|
|
|
Quantity
|
9.4 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(CO)C=CC=C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C(C=CC=C1)C(C)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 75.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
